molecular formula C23H20ClN3O3S B2859382 Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-45-0

Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2859382
CAS RN: 537046-45-0
M. Wt: 453.94
InChI Key: WKGNZZJCQIXKFV-UHFFFAOYSA-N
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Description

Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, including compounds structurally related to Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, has been explored through acid-catalyzed cyclocondensation reactions. These reactions involve thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, resulting in compounds with intricate hydrogen-bonded ribbon structures (Sarojini et al., 2015).

Potential Inhibitory Activities

Research has also focused on synthesizing 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally similar to the compound , as potential inhibitors of thymidylate synthase (TS), aiming at antitumor and antibacterial applications. These compounds show promise as nonclassical antifolate inhibitors, with some analogs displaying potent inhibitory effects against human TS, suggesting their utility in medical research as potential therapeutic agents (Gangjee et al., 1996).

Antimicrobial and Anti-inflammatory Applications

Synthesis efforts have yielded thiazolo[3,2-a]pyrimidine derivatives with moderate anti-inflammatory activity at certain doses compared to indomethacin, indicating potential applications in developing new anti-inflammatory drugs (Tozkoparan et al., 1999). Additionally, some new pyrimidines and condensed pyrimidines have been evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a precursor for antimicrobial agents (Abdelghani et al., 2017).

properties

IUPAC Name

methyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-13-17(22(29)30-2)18(15-8-10-16(24)11-9-15)19-20(25-13)26-23(27-21(19)28)31-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNZZJCQIXKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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